2-(Methoxymethyl)-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene is an organic compound characterized by its unique structure, which includes a methoxymethyl group and a nitro group attached to a hexahydro-s-indacene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene typically involves a multi-step process. One common method starts with the nitration of a suitable precursor, followed by the introduction of the methoxymethyl group. The nitration step can be achieved using a mixture of nitric acid and sulfuric acid under controlled conditions. The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene can undergo various chemical reactions, including:
Substitution: The methoxymethyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Methoxymethyl chloride and DIPEA in dichloromethane.
Major Products Formed
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methoxymethyl)-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxymethyl group can also influence the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: An organic compound with similar methoxymethyl functionality but different core structure.
2-Methoxyestradiol: A compound with a methoxymethyl group and biological activity, used in cancer research.
Uniqueness
2-(Methoxymethyl)-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
IUPAC Name |
2-(methoxymethyl)-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-8-9-5-11-7-10-3-2-4-12(10)14(15(16)17)13(11)6-9/h7,9H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSLCEIZIAEYDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC2=C(C1)C(=C3CCCC3=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.